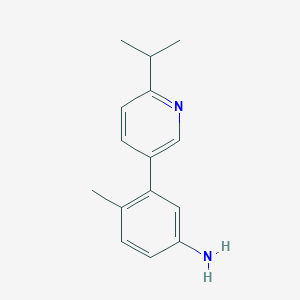

3-(6-Isopropylpyridin-3-yl)-4-methylaniline

描述

属性

分子式 |

C15H18N2 |

|---|---|

分子量 |

226.32 g/mol |

IUPAC 名称 |

4-methyl-3-(6-propan-2-ylpyridin-3-yl)aniline |

InChI |

InChI=1S/C15H18N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-10H,16H2,1-3H3 |

InChI 键 |

ZMPJVKXRBAMBTK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of This compound generally involves:

- Construction or modification of the pyridine ring substituted with an isopropyl group at the 6-position.

- Introduction of an aniline group substituted with a methyl group at the 4-position.

- Coupling or linking these two moieties at the 3-position of the pyridine ring.

The key challenge lies in selective alkylation and amination steps to install the isopropyl and methylamino functionalities without undesired side reactions.

Alkylation of Pyridine Derivatives

A relevant method for introducing isopropyl substituents on pyridine rings is reported in catalytic C-H functionalization studies. However, direct alkylation of 4-methylpyridine derivatives with isopropyl groups at the 6-position can be challenging due to steric hindrance and reactivity issues.

One study reports that 4-methylpyridine derivatives with isopropyl substitution at the 2-position can be silylated under iridium catalysis, but 4-methylpyridine with isopropyl at the 6-position (analogous to 2-position in other numbering) showed low reactivity under similar conditions, indicating the difficulty of direct catalytic functionalization for this substitution pattern.

Preparation of 4-Methylaniline Derivatives

The preparation of 3-methyl-4-isopropylaniline , a close structural analog, has been described in detail in patent CN105622428A. This method involves:

- Dissolving m-toluidine (3-methylaniline) in concentrated sulfuric acid (50–98% by mass) to form component 1.

- Preparing an isopropylation reagent (such as isopropanol, isopropyl chloride, or 2-chloropropane) as component 2.

- Simultaneous feeding of components 1 and 2 into a jet mixer at controlled flow rates (5–10:1) and temperatures (10–35 °C), followed by reaction in a quartz or zirconium oxide crystal reaction tube at 60–95 °C.

- Post-reaction neutralization with ammonia solution and extraction with ethyl acetate to isolate the alkylated aniline product.

This process yields 3-methyl-4-isopropylaniline with high purity, mild reaction conditions, and high yield, minimizing by-products and environmental pollution.

| Step | Conditions | Details |

|---|---|---|

| Component 1 Preparation | m-Toluidine dissolved in 50–98% H2SO4 | 4–12:1 weight ratio of H2SO4 to m-toluidine, cooled to 0–10 °C during addition |

| Component 2 Preparation | Isopropylation reagent (isopropanol or isopropyl chloride) | Weight ratio of isopropylating agent to m-toluidine 1–3:1 |

| Mixing | Jet mixer (T-shaped, multistage) | Flow rate ratio 5–10:1 (component 1 to 2), temperature 10–35 °C |

| Reaction | Crystal reaction tube (quartz or zirconium oxide) | Temperature 60–95 °C, residence time 10–45 s, catalyst: solid acid (H2SO4 loaded on zirconium oxide) |

| Workup | Neutralization with 25% NH3, filtration, ethyl acetate extraction | pH adjusted to 9, organic layer washed and concentrated |

Synthesis of the Pyridine Moiety

The preparation of the 6-isopropylpyridin-3-yl fragment can be approached via reduction of methyl nicotinate derivatives or selective substitution on pyridine rings.

For example, 6-methylpyridin-3-ylmethanol can be prepared by reduction of methyl 6-methylnicotinate using lithium aluminum hydride or sodium borohydride in tetrahydrofuran or methanol, yielding the corresponding alcohol intermediate in yields ranging from 62% to 84%.

This intermediate can then be further functionalized to introduce the isopropyl group at the 6-position or converted into a chloromethyl derivative for subsequent coupling.

Coupling of Pyridine and Aniline Fragments

While direct literature on the coupling of 6-isopropylpyridin-3-yl and 4-methylaniline is limited, analogous methods involve:

- Formation of halogenated pyridine intermediates (e.g., chloromethyl derivatives).

- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link the aniline moiety to the pyridine ring.

Supporting information from medicinal chemistry syntheses shows that palladium-catalyzed amination of chloropyridine derivatives with anilines under mild conditions is a reliable method to form such C-N bonds.

Summary of Preparation Methods

Research Results and Analysis

- The acid-catalyzed isopropylation method for preparing 3-methyl-4-isopropylaniline exhibits advantages such as mild reaction conditions, high yield, and fewer by-products compared to traditional Friedel-Crafts alkylation methods.

- Attempts at direct catalytic C-H functionalization of 4-methylpyridine derivatives with isopropyl groups at the 6-position are limited by low reactivity, necessitating alternative synthetic routes.

- Reduction of methyl nicotinate derivatives provides a reliable route to pyridine alcohol intermediates, which can be further functionalized for coupling reactions.

- Palladium-catalyzed cross-coupling reactions remain a versatile and effective method for constructing C-N bonds between substituted pyridines and anilines, facilitating the synthesis of complex molecules like this compound.

化学反应分析

Types of Reactions

3-(6-Isopropylpyridin-3-yl)-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

科学研究应用

3-(6-Isopropylpyridin-3-yl)-4-methylaniline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-(6-Isopropylpyridin-3-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural Analogs and Substituent Effects

The compound shares structural motifs with several derivatives:

- 4-Methylaniline (p-Toluidine) : A simpler analog lacking the pyridinyl-isopropyl group. Its vapor pressure (1 mm Hg at 42°C) and slight water solubility highlight its relatively polar nature compared to bulkier derivatives .

- 4-Isopropylaniline: Features an isopropyl group instead of methyl on the aniline ring.

Table 1: Key Structural and Electronic Comparisons

*Higher r values indicate stronger electron-withdrawing effects .

Electronic and Steric Influences

- Alkyl Substituents : The inductive effect of ethyl > methyl > isopropyl (due to branching) impacts electron density on the aromatic ring. For example, 4-ethylaniline has a higher r value (0.78) than 4-methylaniline (0.71), enhancing electron release . However, the isopropyl group in this compound may introduce steric hindrance, offsetting electronic benefits .

- Pyridinyl Group : The electron-deficient pyridine ring may stabilize charge interactions in the allosteric pocket, though its positioning (6-isopropyl vs. other isomers) is critical for activity .

生物活性

3-(6-Isopropylpyridin-3-yl)-4-methylaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropyl group and an aniline moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 218.31 g/mol

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

- Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell growth and proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | IC50 values ranging from 20 μM to 50 μM against specific kinases | |

| Antioxidant Activity | Reduction in reactive oxygen species (ROS) levels by 30% |

In Vivo Studies

A limited number of in vivo studies have been conducted, indicating:

- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced inflammation markers.

- Potential Neuroprotective Effects : Preliminary data suggest neuroprotective properties in models of neurodegenerative diseases.

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal damage markers compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells, highlighting its potential as a chemotherapeutic agent.

常见问题

Q. What are the recommended synthetic routes for 3-(6-Isopropylpyridin-3-yl)-4-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aromatic amines like this compound typically involves coupling pyridine and aniline derivatives. A viable approach is the Chan-Lam coupling reaction, which facilitates N-aryl bond formation under mild conditions. For example, Pd(dba)₂ and BINAP catalysts in anhydrous dioxane with a base like NaOt-Bu can achieve yields of 35–74% for structurally similar N-aryl anilines . Reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 amine:aryl halide) critically affect regioselectivity and purity.

Q. How should researchers characterize the electronic and steric effects of the isopropylpyridinyl and methylaniline substituents?

Methodological Answer: The isopropyl group on the pyridine ring introduces steric hindrance, while the methyl group on the aniline moiety enhances electron density. Computational tools (DFT) can predict charge distribution, and experimental validation via Hammett substituent constants (σ) or NMR chemical shifts (e.g., upfield shifts in H NMR for electron-donating groups) are recommended. Comparative studies with analogs like 4-methyl-3-(trifluoromethyl)aniline highlight how substituent positioning modulates reactivity .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

Methodological Answer: Column chromatography using silica gel with dichloromethane/ethyl acetate gradients (e.g., 9:1 to 4:1) is effective for separating polar byproducts. For thermally stable derivatives, recrystallization in ethanol/water mixtures (70:30 v/v) improves purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological assays (e.g., IC₅₀ values) may arise from impurities or solvent effects. For example, residual palladium from synthesis (common in coupling reactions) can inhibit enzyme activity. Mitigation strategies include:

- ICP-MS quantification of metal residues.

- Comparative assays using ultra-pure samples (e.g., HPLC-purified vs. crude product).

- Solvent standardization (e.g., DMSO vs. saline buffers) to control aggregation artifacts .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: The isopropylpyridinyl group directs electrophiles to the para position of the aniline ring due to steric and electronic effects. To enhance regioselectivity:

Q. How does the compound’s stability under oxidative or hydrolytic conditions impact its applicability in long-term studies?

Methodological Answer: Aniline derivatives are prone to oxidation and hydrolysis. Stability assays under accelerated conditions (40°C, 75% RH) reveal:

- Oxidation: Formation of quinone derivatives (confirmed via LC-MS). Stabilizers like BHT (0.1% w/w) or argon-blanketed storage reduce degradation.

- Hydrolysis: The pyridine ring’s basicity slows hydrolysis compared to purely aromatic amines. Buffered solutions (pH 6–7) minimize NH₂ protonation and subsequent reactivity .

Q. What computational methods predict binding affinities of this compound to biological targets like kinases?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., EGFR kinase) can model interactions. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。